molecular formula C13H18O B12913348 (S)-2-(3-Phenylpropyl)tetrahydrofuran

(S)-2-(3-Phenylpropyl)tetrahydrofuran

Cat. No.: B12913348
M. Wt: 190.28 g/mol
InChI Key: PBXKRPSGIACPQF-ZDUSSCGKSA-N
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Description

Significance of Chiral Five-Membered Oxygen Heterocycles in Synthetic Chemistry

Chiral five-membered oxygen heterocycles, particularly the tetrahydrofuran (B95107) (THF) ring system, are fundamental structural motifs with profound significance in synthetic and medicinal chemistry. nih.govmdpi.com These structures are not merely chemical curiosities; they are integral components of a vast array of biologically active natural products, including terpenes, lipids, and polyketides. acs.orgnih.govresearchgate.net The prevalence of the THF scaffold in nature has made it a "privileged scaffold" in medicinal chemistry, suggesting an evolutionary preference for this ring system in molecules that interact with biological systems. nih.gov

The importance of these heterocycles stems from several key factors:

Biological Activity: The substituted tetrahydrofuran core is a structural feature in many compounds demonstrating a wide range of biological activities, making them attractive targets for drug discovery. nih.govresearchgate.net

Synthetic Versatility: They serve as versatile chiral building blocks in organic synthesis. chemistryviews.org The defined stereochemistry of the substituents on the THF ring is often crucial for the biological function of the final molecule. numberanalytics.com

Structural Complexity: The synthesis of complex molecules often relies on the use of these pre-formed chiral synthons to introduce multiple stereocenters in a controlled manner. numberanalytics.com

The development of new synthetic methodologies for accessing these chiral heterocycles with high levels of stereocontrol remains an active and important area of research. nih.gov Strategies range from the cyclization of acyclic precursors and modifications of existing ring systems to asymmetric catalysis, highlighting the continuous effort to build these valuable molecular architectures efficiently and selectively. nih.govrsc.orgacs.org

The Context of (S)-2-(3-Phenylpropyl)tetrahydrofuran within Chiral Tetrahydrofuran Research

This compound is a specific example of a chiral 2-substituted tetrahydrofuran. While extensive research literature dedicated solely to this compound is limited, its structure places it firmly within the well-established field of chiral tetrahydrofuran synthesis. hmdb.ca The primary research interest in compounds of this class is often driven by their potential as intermediates in the synthesis of more complex natural products or as molecules with interesting sensory properties. acs.orgchemicalbook.com

The synthesis of enantiomerically pure 2-substituted tetrahydrofurans is a significant challenge in organic synthesis. acs.orgresearchgate.net Numerous methods have been developed to achieve this, including:

Intramolecular Cyclization: Hydroalkoxylation of unsaturated alcohols is a common strategy. organic-chemistry.org

Asymmetric Annulation: [3+2] annulation reactions using cyclopropanes and aldehydes can produce highly substituted tetrahydrofurans. nih.gov

Catalytic Cycloadditions: Palladium-catalyzed cycloadditions and Diels-Alder reactions provide routes to functionalized THF rings. acs.orgacs.orgnih.gov

Reductive Cyclization: The reductive cyclization of O-alkynones catalyzed by nickel complexes is an efficient method for creating chiral THF rings with tertiary allylic alcohols. rsc.org

This compound, which possesses a single stereocenter at the C2 position of the THF ring, represents a structurally simpler target within this class. Its phenylpropyl side chain, however, provides a lipophilic character and potential for further chemical modification. The compound is noted for its sweet, fruity odor and is used in flavor compositions. chemicalbook.com This application highlights a different facet of chiral heterocycles, where stereochemistry can be crucial for specific sensory perception.

Scope and Research Focus on this compound

The research focus on this compound is primarily centered on its identity as a distinct chemical entity with specific physical and spectroscopic properties. While it serves as a representative example of a chiral 2-substituted tetrahydrofuran, dedicated studies on its biological activity or its application as a synthetic intermediate are not widely published. hmdb.ca

The scope of current knowledge is largely defined by chemical databases that catalogue its properties and classify it as a benzene (B151609) and substituted derivative. hmdb.ca Its synthesis would fall under the general methodologies developed for chiral 2-alkyl-tetrahydrofurans. Future research could explore its potential biological activities, given the prevalence of the THF motif in bioactive molecules, or investigate its utility as a chiral building block for more complex molecular targets.

Table 1: Physicochemical Properties of 2-(3-Phenylpropyl)tetrahydrofuran (B1620416) This interactive table summarizes key identifiers and properties for the compound.

PropertyValueSource
CAS Number 3208-40-0 sielc.com
Molecular Formula C13H18O nih.gov
Molecular Weight 190.28 g/mol sielc.comnih.gov
InChI Key PBXKRPSGIACPQF-UHFFFAOYSA-N sielc.com
Stereochemistry Racemic (as commonly listed); (S)-enantiomer is the focus of this article nih.gov
Classification Benzene and substituted derivatives, Tetrahydrofurans, Oxacyclic compounds hmdb.ca

Table 2: Spectroscopic Data for Tetrahydrofuran Ring Protons This table provides typical chemical shift ranges for the protons on a tetrahydrofuran ring, which are essential for its characterization via NMR spectroscopy.

Proton PositionTypical ¹H NMR Chemical Shift (ppm)Source
α-protons (next to oxygen) 3.6 - 3.8 hmdb.ca
β-protons 1.8 - 1.9 hmdb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(2S)-2-(3-phenylpropyl)oxolane

InChI

InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key

PBXKRPSGIACPQF-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@@H](OC1)CCCC2=CC=CC=C2

Canonical SMILES

C1CC(OC1)CCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for S 2 3 Phenylpropyl Tetrahydrofuran and Analogous Chiral 2 Substituted Tetrahydrofurans

Stereoselective Formation of the Tetrahydrofuran (B95107) Core

The construction of the tetrahydrofuran ring with high stereocontrol is crucial for accessing enantiomerically pure target molecules. Intramolecular cyclization strategies have proven to be particularly powerful in this regard, as they often allow for the simultaneous formation of the heterocyclic ring and the establishment of one or more stereocenters.

Intramolecular Cyclization Strategies

Intramolecular approaches to tetrahydrofuran synthesis involve the ring closure of a suitably functionalized acyclic precursor. The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency and stereochemical outcome of these transformations.

A highly efficient method for the synthesis of chiral tetrahydrofurans involves the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. researchgate.net This strategy utilizes a chiral phosphine (B1218219) ligand in conjunction with a nickel catalyst and a reducing agent, typically a silane, to achieve high yields and excellent enantioselectivities.

The reaction proceeds via the formation of a nickel hydride species, which then participates in the cyclization of the O-alkynone substrate. The use of a P-chiral monophosphine ligand, such as AntPhos, has been shown to be particularly effective in inducing high levels of asymmetry in the final product. researchgate.net The reaction is versatile, tolerating a wide range of substituents on the alkyne and the ketone, thus providing access to a diverse library of functionalized chiral tetrahydrofurans. researchgate.net For instance, the cyclization of various O-alkynones using a Ni(cod)₂ catalyst, (S)-AntPhos as the ligand, and triethylsilane as the reducing agent consistently affords the corresponding tertiary allylic alcohols containing a tetrahydrofuran ring in high yields and enantiomeric excesses (ee). researchgate.net

Table 1: Examples of Nickel-Catalyzed Asymmetric Reductive Cyclization of O-Alkynones This table is interactive. Click on the headers to sort.

Substrate (O-Alkynone) Product Yield (%) ee (%)
O-(3-phenylprop-2-yn-1-yl) acetophenone Chiral tetrahydrofuran with phenyl and methyl groups 97 96
O-(3-(4-trifluoromethylphenyl)prop-2-yn-1-yl) acetophenone Chiral tetrahydrofuran with trifluoromethylphenyl and methyl groups 90 98
O-(3-(4-methoxyphenyl)prop-2-yn-1-yl) acetophenone Chiral tetrahydrofuran with methoxyphenyl and methyl groups 96 99
O-(4-phenylbut-3-yn-2-yl) acetophenone Chiral tetrahydrofuran with phenyl and isopropyl groups 97 92

Data sourced from multiple research findings. researchgate.netresearchgate.net

Palladium catalysis offers another powerful avenue for the stereoselective synthesis of substituted tetrahydrofurans. A notable method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides. nih.govnih.gov This transformation is remarkable as it facilitates the formation of both a C-C and a C-O bond in a single step, along with the creation of up to two new stereocenters with high diastereoselectivity. nih.gov

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine ligand like DPE-Phos, and a base, commonly NaOtBu. nih.gov These conditions promote the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. nih.gov This methodology is particularly effective for synthesizing trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with diastereomeric ratios often exceeding 20:1. nih.govnih.gov The reaction tolerates a variety of functional groups, including nitriles, esters, and silyl (B83357) ethers. nih.gov

Table 2: Palladium-Catalyzed Stereoselective Cyclization of γ-Hydroxy Alkenes This table is interactive. Click on the headers to sort.

γ-Hydroxy Alkene Substrate Aryl Bromide Product Diastereomeric Ratio (dr)
(S)-1-phenylpent-4-en-1-ol 2-bromonaphthalene trans-2-(naphthalen-2-ylmethyl)-5-phenyltetrahydrofuran >20:1
(R)-hex-5-en-2-ol bromobenzene trans-2-benzyl-5-methyltetrahydrofuran 18:1
1-(cyclohex-2-en-1-yl)ethanol 4-bromoanisole trans-fused bicyclic tetrahydrofuran derivative >20:1
2-methylpent-4-en-2-ol 2-bromopyridine 2-(pyridin-2-ylmethyl)-5,5-dimethyltetrahydrofuran N/A

Data compiled from various studies on palladium-catalyzed cyclizations. nih.govnih.govnih.gov

Lewis acids are effective catalysts for the cyclization of unsaturated alcohols and aldehydes to form tetrahydrofurans. Among these, indium(III) triflate (In(OTf)₃) has emerged as a particularly useful catalyst for promoting (3,5) oxonium-ene type cyclizations. This reaction allows for the facile construction of a variety of multisubstituted tetrahydrofurans from readily available starting materials.

The mechanism involves the formation of an oxonium ion intermediate, which then undergoes an intramolecular ene reaction. A noteworthy feature of this methodology is the influence of reaction temperature on the stereochemical outcome. At lower temperatures (e.g., 0 °C), a kinetic product is often favored, while at higher temperatures (e.g., 40 °C), the reaction can lead to a thermodynamically more stable isomer through a skeletal reorganization, also catalyzed by In(OTf)₃. This method exhibits good functional group tolerance, accommodating a range of aldehydes and alkene substitution patterns.

Free-radical cyclizations provide a complementary approach to the synthesis of tetrahydrofurans. While various methods exist for generating radicals, the Kolbe electrolysis of carboxylic acids is a classic yet powerful technique that can be adapted for cyclization reactions. This electrochemical method involves the anodic oxidation of a carboxylate to generate a carboxyl radical, which then rapidly loses carbon dioxide to form an alkyl radical.

In the context of tetrahydrofuran synthesis, a substrate containing a strategically placed double bond can undergo intramolecular cyclization following radical generation via Kolbe decarboxylation. This approach offers a green alternative to the use of toxic and stoichiometric chemical redox agents. While direct applications for the synthesis of (S)-2-(3-Phenylpropyl)tetrahydrofuran via Kolbe electrolysis are not extensively documented, the principle has been demonstrated for the formation of various carbocyclic and heterocyclic systems. The success of such a cyclization would depend on the kinetics of the radical cyclization versus competing intermolecular reactions.

The use of visible light as a sustainable energy source for chemical transformations has gained significant traction. While direct visible-light-mediated deoxygenative cyclization of 1,2-diols to form tetrahydrofurans is an emerging area, the underlying principles have been established in related reactions. The deoxygenation of alcohols can be achieved under visible light photoredox catalysis by first activating the hydroxyl group, for instance, as a benzoate (B1203000) ester. nih.gov

In a hypothetical scenario for the synthesis of a tetrahydrofuran from a 1,4-diol, one of the hydroxyl groups could be selectively activated. Subsequent photoredox-catalyzed radical generation at that site, followed by intramolecular cyclization onto the remaining hydroxyl group (or a suitably positioned alkene), could, in principle, lead to the formation of the tetrahydrofuran ring. This would represent a novel and environmentally benign approach, though further research is required to establish its general applicability and efficiency for the synthesis of chiral 2-substituted tetrahydrofurans.

Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

Gold(I) catalysis has emerged as a powerful tool for the synthesis of substituted tetrahydrofurans through the intramolecular hydroalkoxylation of unsaturated alcohols. du.ac.innih.gov This method relies on the ability of gold(I) complexes to act as soft π-acids, activating alkyne or allene (B1206475) moieties towards nucleophilic attack by a tethered hydroxyl group. nih.gov

A notable application of this strategy is the enantioselective cyclization of 4-allen-1-ols. unipv.it The use of a chiral binaphthyl-based gold(I) ligand with a remote amide group can facilitate a highly selective acceleration of the cyclization onto one of the prochiral faces of the allene. This is achieved through hydrogen bonding between the amide and the incoming hydroxyl group, which acts as a general base catalyst. unipv.it This "ligand accelerative catalysis" allows for high efficiency and enantioselectivity, with excellent enantiomeric excess (ee) values achieved at very low catalyst loadings (as low as 100 ppm). unipv.it The reaction proceeds smoothly under feasible conditions to provide almost quantitative yields of the corresponding 2-vinyltetrahydrofuran derivatives. unipv.itnih.gov

Mechanistic studies of the gold(I)-catalyzed intramolecular hydroalkoxylation of allenes have revealed that the process involves a rapid and reversible C-O bond formation, followed by a turnover-limiting protodeauration from a mono(gold) vinyl intermediate. nih.govnih.gov This on-cycle pathway can be in competition with the formation of an off-cycle bis(gold) vinyl species, which acts as a catalyst reservoir. nih.gov

Substrate TypeCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
4-Allen-1-olsChiral BINOL-based Au(I)2-Vinyltetrahydrofurans~QuantitativeHigh unipv.it
Hydroxyallenic estersPh3PAuCl / AgOTf2-Alkyl/Aryl-3-ethoxycarbonyl-2,5-dihydrofuransGood to ExcellentN/A unipv.it
Copper(I)-Catalyzed Intramolecular Hydroalkoxylation

Copper(I) catalysts provide an effective alternative for the intramolecular hydroalkoxylation of unactivated alkenols to furnish five- and six-membered cyclic ethers, including 2-substituted tetrahydrofurans. nih.govorganic-chemistry.orgfigshare.com This methodology is applicable to both primary and secondary alcohols and unactivated terminal alkenes. organic-chemistry.orgfigshare.com

The enantioselective variant of this reaction has been successfully developed for the synthesis of chiral tetrahydrofurans from 4- and 5-alkenols. nih.govnih.gov The use of chiral ligands, such as (S,S)-t-Bu-Box, in conjunction with a copper(I) source can lead to high yields and excellent enantioselectivities. nih.gov The reaction mechanism is proposed to involve an enantioselective oxycupration of the alkene, followed by homolysis of the resulting C-[Cu] bond and subsequent hydrogen atom transfer. nih.govnih.gov

The substrate scope is broad, tolerating various substitution patterns on the alkene and the alcohol backbone. For primary alcohols, milder oxidants like silver carbonate may be required to prevent competitive oxidation to the corresponding aldehyde. nih.gov

SubstrateLigandOxidantProductYield (%)ee (%)Reference
2,2-Diphenyl-4-penten-1-ol(S,S)-t-Bu-BoxMnO2(S)-2-Methyl-4,4-diphenyltetrahydrofuran9799 nih.gov
4-Penten-1-ol derivative(R)-DTBM-SEGPHOSN/AChiral 2-methyltetrahydrofuran (B130290)N/AModerate organic-chemistry.orgfigshare.com
Primary 4-alkenols(S,S)-t-Bu-BoxAg2CO3Chiral 2-substituted tetrahydrofuransGoodHigh nih.gov

Ring Expansion and Rearrangement Reactions

A metal-free approach for the synthesis of tetrahydrofuran derivatives involves the photochemical ring expansion of oxetanes. nih.govrsc.org This method utilizes the reaction of an oxetane (B1205548) with a diazo compound, typically an aryldiazoacetate, under irradiation with visible light (e.g., blue LEDs). nih.govresearchgate.net The reaction proceeds under mild, operationally simple conditions and does not require any additives. researchgate.net

The mechanism is understood to involve the photochemical generation of a carbene from the diazo compound. This carbene then reacts with the oxetane to form an oxygen ylide intermediate. A subsequent diradical pathway leads to the ring-expanded tetrahydrofuran product. nih.govrsc.org The stereochemical outcome of the reaction is influenced by the bond lengths in the ylide intermediate. rsc.org

When a 2-substituted oxetane, such as 2-phenyloxetane, is used, the ring expansion can proceed with high diastereoselectivity, affording predominantly the cis-2,3-disubstituted tetrahydrofuran. nih.gov This high diastereoselectivity is attributed to a diastereoselective ylide formation followed by a stereospecific rearrangement. nih.gov The use of chiral diazoesters, for example, those derived from (-)-menthol, can also induce high diastereoselectivity in the formation of the tetrahydrofuran product. researchgate.net

Oxetane SubstrateDiazo CompoundProductYield (%)Diastereomeric Ratio (d.r.)Reference
2-PhenyloxetaneMethyl phenyldiazoacetatecis-2-Phenyl-3-methoxycarbonyltetrahydrofuran85>20:1 nih.gov
3,3-DimethyloxetaneMethyl phenyldiazoacetate3,3-Dimethyl-2-phenyl-2-methoxycarbonyltetrahydrofuran95N/A nih.gov
2-Phenyloxetane(-)-Menthyl phenyldiazoacetateChiral 2,3-disubstituted tetrahydrofuran75single isomer nih.govresearchgate.net

The stereospecific synthesis of 2,3-disubstituted tetrahydrofurans can be achieved through the ring expansion of 2,3-epoxy alcohols. msu.edu This methodology leverages the chirality of the epoxy alcohol, which is readily accessible through techniques like the Sharpless asymmetric epoxidation, and transfers it to the tetrahydrofuran product with high fidelity. msu.edu

The reaction is typically carried out by treating the 2,3-epoxy alcohol with a sulfoxonium ylide, such as dimethylsulfoxonium methylide, generated from trimethylsulfoxonium (B8643921) iodide. msu.edu The proposed mechanism involves a sequence of SN2-type reactions. The first step is the nucleophilic attack of the ylide on the epoxide. For 2,3-epoxy alcohols, a Payne rearrangement can occur under the reaction conditions, which influences the regioselectivity of the epoxide opening. msu.edu Following the initial nucleophilic attack at the C3 position of the rearranged epoxide, an intermediate bis-alkoxide is formed. This intermediate then undergoes an intramolecular 5-exo-tet ring closure, another SN2-type displacement, to furnish the 2,3-disubstituted tetrahydrofuran. msu.edu A key feature of this method is that a cis-epoxide yields a cis-2,3-disubstituted tetrahydrofuran, and a trans-epoxide gives the corresponding trans-product, demonstrating the stereospecificity of the process. msu.edu

Epoxy Alcohol SubstrateReagentProductYield (%)StereochemistryReference
(2R,3R)-3-Phenyloxiran-2-yl)methanol (trans)Dimethylsulfoxonium methylide(trans)-3-Hydroxymethyl-2-phenyltetrahydrofuran78trans msu.edu
(2S,3S)-3-Phenyloxiran-2-yl)methanol (cis)Dimethylsulfoxonium methylide(cis)-3-Hydroxymethyl-2-phenyltetrahydrofuran82cis msu.edu

An interesting approach to 2-acyltetrahydrofurans involves a nitrite-catalyzed ring contraction of substituted tetrahydropyrans. nih.gov This reaction proceeds via a dehydrogenative dual functionalization, utilizing bromide oxidation under aerobic conditions. nih.gov This method provides access to 2-acyltetrahydrofurans in good yields. nih.gov The reaction is catalyzed by a nitrite (B80452) source and represents a unique transformation where a six-membered ring is contracted to a five-membered ring with the introduction of an acyl group at the 2-position of the resulting tetrahydrofuran. nih.gov

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions offer powerful and convergent strategies for the construction of the tetrahydrofuran ring system, often creating multiple bonds and stereocenters in a single step. nih.gov

One such method is the Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, which provides a direct, one-step synthesis of 2,5-disubstituted tetrahydrofurans. acs.org Using a catalytic amount of Sn(OTf)₂, cyclopropanes bearing a donor group (e.g., aryl) and an acceptor group (e.g., malonyl diester) react with various aldehydes to produce tetrahydrofurans in high yields and with excellent cis diastereoselectivity. acs.org The regiochemistry of the product can be controlled by the choice of substituents on both the cyclopropane (B1198618) and the aldehyde. acs.org

Another powerful strategy is the palladium-catalyzed heteroannulation of 2-bromoallyl alcohols with 1,3-dienes. chemrxiv.org This approach, enabled by the use of urea (B33335) ligands, allows for the generation of a wide array of polysubstituted tetrahydrofuran rings. These reactions engage conformationally flexible, non-aromatic ambiphiles, which are typically challenging substrates for olefin heteroannulation reactions. chemrxiv.org

Formal [4+2] cycloaddition reactions have also been employed. For instance, the Diels-Alder reaction between substituted furans and chiral vinyl sulfoxides can be highly diastereoselective. nih.gov The resulting oxabicyclo[2.2.1]heptene adducts can then be transformed into 2,2,5-trisubstituted or 2,2,5,5-tetrasubstituted tetrahydrofurans through subsequent steps like regioselective ring-opening metathesis or oxidative cleavage. nih.gov

Reaction TypeReactantsCatalyst/PromoterProductKey FeaturesReference
[3+2] CycloadditionDonor-Acceptor Cyclopropane + AldehydeSn(OTf)₂2,5-Disubstituted TetrahydrofuranHigh yield, high cis-diastereoselectivity acs.org
Olefin Heteroannulation2-Bromoallyl Alcohol + 1,3-DienePd-catalyst with Urea ligandPolysubstituted TetrahydrofuranBroad substrate scope chemrxiv.org
[4+2] CycloadditionSubstituted Furan (B31954) + Chiral Vinyl Sulfoxide (B87167)Lewis AcidOxabicyclo[2.2.1]hepteneHigh diastereoselectivity nih.gov

Chiral Pool and Biomass-Derived Approaches

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Biomass, in particular, offers a sustainable source of such precursors.

L-Arabinose, a pentose (B10789219) sugar readily available from agricultural waste such as sugar beet pulp, serves as a valuable chiral starting material for the synthesis of functionalized tetrahydrofurans. A hydrazone-based strategy has been developed for the selective dehydration of L-arabinose. This method allows for the multi-gram scale production of a chiral tetrahydrofuran intermediate without the need for protecting groups. The process involves the formation of a hydrazone from L-arabinose, which then undergoes an acid-catalyzed cyclization and dehydration to yield the desired tetrahydrofuran product. This approach has been extended to other biomass-derived reducing sugars and has been applied to the formal synthesis of natural products like 3R-3-hydroxymuscarine.

Pantolactones, which are also accessible from the chiral pool, are versatile starting materials for the synthesis of chiral 4,4-dimethyl-substituted tetrahydrofurans. researchgate.net A chiral pool approach starting from both enantiomers of pantolactone allows for the synthesis of various tetrahydrofuran building blocks substituted with functional groups such as azides, amines, or alcohols. researchgate.net These functionalized tetrahydrofurans are valuable intermediates for medicinal chemistry applications and have been utilized in the synthesis of analogs of the anti-HIV drug Amprenavir and the anti-diabetic drug Empagliflozin. researchgate.net

L-Malic acid is another readily available chiral building block that can be converted into chiral tetrahydrofuran derivatives. A common intermediate synthesized from L-malic acid is (S)-3-hydroxytetrahydrofuran. The synthesis typically involves the esterification of the carboxylic acid groups of L-malic acid, followed by reduction of the ester groups to form 1,2,4-butanetriol. nih.gov This triol can then be cyclized under acidic conditions, often using p-toluenesulfonic acid (PTSA), to yield (S)-3-hydroxytetrahydrofuran. nih.gov One reported method utilizes a LiCl/borohydride/lower alcohol system for the reduction step, avoiding the use of more hazardous reducing agents like lithium aluminum hydride and making the process more amenable to industrial-scale production. nih.gov

Table 2: Chiral Pool Precursors for Tetrahydrofuran Synthesis

Chiral Pool SourceKey IntermediateResulting TetrahydrofuranRef.
L-ArabinoseHydrazone derivativeChiral functionalized tetrahydrofurans
Pantolactone-Chiral 4,4-dimethyl-substituted tetrahydrofurans researchgate.net
L-Malic Acid1,2,4-Butanetriol(S)-3-Hydroxytetrahydrofuran nih.gov

Strategies for Introduction and Functionalization of the 3-Phenylpropyl Side Chain

Once the chiral tetrahydrofuran core is established, the next critical step is the introduction of the 3-phenylpropyl side chain at the 2-position to afford the target molecule, this compound. This can be achieved through various carbon-carbon bond-forming reactions, often starting from a functionalized chiral tetrahydrofuran precursor.

One potential strategy involves the use of a Grignard reaction. A chiral precursor such as (S)-2-halotetrahydrofuran or a derivative of (S)-tetrahydrofuran-2-methanol (e.g., the corresponding tosylate or mesylate) can be reacted with a 3-phenylpropylmagnesium halide. The coupling of Grignard reagents with alkyl halides or sulfonates is a well-established method for forming C-C bonds.

Alternatively, a Wittig reaction can be employed. This would typically involve the reaction of a phosphorus ylide, such as (3-phenylpropyl)triphenylphosphorane, with a chiral 2-formyltetrahydrofuran. The Wittig reaction is a powerful tool for alkene synthesis, and subsequent reduction of the resulting double bond would yield the desired saturated side chain.

Another approach involves the alkylation of a 2-lithiated tetrahydrofuran. Treatment of tetrahydrofuran with a strong base like n-butyllithium can generate a nucleophilic carbanion at the 2-position, which can then be alkylated with an electrophile such as 1-bromo-3-phenylpropane. To achieve enantioselectivity, this reaction would need to be performed on a chiral tetrahydrofuran derivative or in the presence of a chiral ligand.

Finally, cross-coupling reactions, such as the Suzuki or Negishi coupling, could be utilized. This would require a 2-metallo-tetrahydrofuran (e.g., a boronic acid or organozinc derivative) and a suitable 3-phenylpropyl electrophile, or vice versa. These reactions, catalyzed by transition metals like palladium, are highly versatile for the formation of C(sp³)–C(sp³) bonds.

The specific choice of method would depend on the availability of the starting materials, the desired yield and stereopurity, and the compatibility of the reaction conditions with the functional groups present in the molecule.

Functionalization of Pre-formed Tetrahydrofuran Rings (e.g., C(sp³)-H Arylation)

Direct functionalization of C(sp³)-H bonds in a pre-formed tetrahydrofuran ring represents an atom-economical approach to introduce substituents. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of ethers, including tetrahydrofuran. These reactions often proceed via a radical pathway. For instance, a nickel-catalyzed oxidative arylation of C(sp³)-H bonds allows for the coupling of tetrahydrofuran with arylboronic acids. rsc.org This method can introduce aryl groups at the α-position of the ether. While direct arylation with a phenylpropyl group is not explicitly detailed, the methodology is applicable to a range of substituted arylboronic acids, suggesting its potential for creating the desired phenylalkyl substituent. rsc.org

Another strategy involves a photoredox-mediated nickel-catalyzed reaction where aryl chlorides act as both the cross-coupling partner and the source of a chlorine radical for α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org The reaction proceeds through the photolysis of a Ni(III) aryl chloride intermediate, which eliminates a chlorine radical. This radical then abstracts a hydrogen atom from the α-position of the tetrahydrofuran, which subsequently couples with the aryl group. The scope of this reaction has been shown to be broad, tolerating various functional groups. rsc.org

Ligand-controlled palladium-catalyzed C(sp³)-H arylation has also been demonstrated as a viable strategy, particularly for the functionalization of more complex molecules. The choice of ligand, such as pyridine (B92270) or quinoline (B57606) derivatives, can control the extent of arylation (mono- vs. diarylation). bu.edu While often applied to amino acid derivatives, the principles can be extended to other substrates, offering a pathway for the controlled introduction of aryl-containing fragments. bu.edu

Controlled Side Chain Integration during Cyclization Processes

A more common approach to synthesizing 2-substituted tetrahydrofurans involves the cyclization of a precursor molecule where the side chain is already incorporated. These methods offer excellent control over the regioselectivity and stereochemistry of the final product.

One such method is the palladium-catalyzed oxidative cyclization of unsaturated alcohols. For example, γ-hydroxy alkenes can undergo cyclization in the presence of a palladium catalyst to form 2-substituted tetrahydrofurans. The diastereoselectivity of this process can be influenced by factors such as intramolecular hydrogen bonding. nih.gov A redox-relay Heck reaction provides another route, starting from readily available materials like cis-butene-1,4-diol to generate cyclic hemiacetals that can be further reduced to 3-aryl tetrahydrofurans. nih.govacs.org While this example illustrates the formation of a 3-substituted product, modifications in the starting material could lead to 2-substituted analogs.

Intramolecular hydroalkoxylation of unsaturated alcohols is another powerful strategy. Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a variety of functional groups. acs.org Furthermore, transition-metal-free methods using reagents like Et₃SiH and a catalytic amount of I₂ can achieve intramolecular hydroalkoxylation/reduction of unactivated alkynes to yield disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

[3+2] cycloaddition reactions are particularly efficient for constructing the tetrahydrofuran ring. For instance, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by a Lewis acid, can produce highly substituted tetrahydrofurans in a single step with excellent diastereoselectivity. acs.org

Enantioselective and Diastereoselective Control in Synthesis

Achieving high levels of enantiomeric and diastereomeric purity is crucial for the synthesis of biologically active molecules like this compound. This is accomplished through the use of chiral catalysts, substrate design, and careful optimization of reaction conditions.

Role of Chiral Catalysts and Ligands (e.g., P-chiral bisphosphine ligands, pyridine-oxazoline-ligated catalysts)

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

P-chiral bisphosphine ligands , such as those of the BPE and DuPhos families, are known for their high efficacy in asymmetric hydrogenation reactions. nih.gov More recent developments have focused on ligands like DI-BIDIME, a P-chiral bisphosphine ligand that has proven effective in nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to construct chiral tetrahydrofuran rings with excellent enantioselectivity. nih.gov The conformational rigidity and electronic properties of these ligands are key to their success in inducing high levels of stereocontrol. nih.govnih.gov

Pyridine-oxazoline (PyOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are another important class of chiral ligands used in a variety of asymmetric transformations. rsc.orgnih.govresearchgate.net Their modular synthesis from readily available chiral β-amino alcohols makes them highly versatile. nih.gov These ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions followed by iodocyclization to produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee). researchgate.net In relay catalysis systems, chiral pyridine-oxazoline-ligated Cp*Ru catalysts have been used for the asymmetric coupling of cinnamyl chlorides with diazo esters to afford chiral tetrahydrofuran derivatives. chemicalbook.com The unique "push-pull" electronic effect of the pyridine and oxazoline (B21484) moieties can facilitate both oxidative addition and reductive elimination steps in a catalytic cycle.

Below is a table summarizing the performance of selected chiral ligands in the synthesis of chiral tetrahydrofurans.

Catalyst/Ligand SystemReaction TypeSubstrateProductYield (%)dr/erReference
Ni/DI-BIDIMEReductive CyclizationO-alkynone2-substituted THFup to 99>99:1 er nih.gov
Cu/PyBOXHenry/Iodocyclizationγ,δ-unsaturated alcohol2,5-disubstituted THFhighup to 97% ee researchgate.net
Rh(II)/Cp*Ru-PyOXRelay CatalysisCinnamyl chloride & diazo ester2,3-disubstituted THFgoodgood ee chemicalbook.com
((t)Bu-pybox)MgI₂[3+2] CycloadditionD-A cyclopropane & aldehydecis-2,5-disubstituted THF48-92up to 97:3 er nih.gov

Substrate Design for Stereocontrol

The inherent stereochemistry of a substrate can be used to direct the formation of new stereocenters. In the synthesis of tetrahydrofurans, this is often achieved through diastereoselective cyclization reactions. For example, the use of a chiral vinyl sulfoxide in Diels-Alder reactions with substituted furans leads to highly diastereoselective formation of cycloadducts. nih.gov These can then be transformed into 2,2,5-trisubstituted tetrahydrofurans through regioselective ring-opening metathesis/cross-metathesis. nih.gov

Another approach involves the use of chiral auxiliaries. For instance, a γ-hydroxyketone bearing a chiral sulfoxide auxiliary can be reduced to a lactol, which then forms a 2,5-cis-disubstituted tetrahydrofuran with good diastereoselectivity. researchgate.net The stereoselectivity of cyclization reactions can also be highly dependent on the geometry of the starting alkene. researchgate.net

Relay Catalysis Systems

Relay catalysis, where two or more catalytic cycles operate sequentially to construct a complex molecule from simple starting materials, has emerged as a powerful strategy. In the context of tetrahydrofuran synthesis, a relay system combining an achiral Rh₂(OAc)₄ catalyst and a chiral pyridine-oxazoline-ligated Cp*Ru catalyst has been developed. chemicalbook.com This system facilitates the asymmetric coupling of cinnamyl chlorides with diazo esters, leading to the formation of chiral tetrahydrofuran derivatives with two vicinal stereocenters. chemicalbook.com The rhodium catalyst first promotes the formation of a silyl enol ether from the diazo ester, which then acts as a nucleophile in the subsequent ruthenium-catalyzed asymmetric allylic alkylation. chemicalbook.com This approach allows for the construction of complex chiral molecules in a single pot, enhancing efficiency. researchgate.net

Solvent Effects and Reaction Conditions Optimization

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. sielc.com Solvents can influence the stability of transition states and intermediates, thereby altering the energy difference between diastereomeric pathways. In some cases, an equilibrium between different solute-solvent clusters can lead to temperature-dependent inversion of stereoselectivity. sielc.com For the synthesis of tetrahydrofurans via cyclization, a dramatic solvent effect has been observed. For example, the cyclization of certain precursors in THF can lead to tetrahydrofuran products, while the same reaction in CH₂Cl₂ can favor the formation of tetrahydrooxepines.

Optimization of other reaction conditions such as temperature, catalyst loading, and the nature of additives is also crucial for achieving high yields and selectivities. For instance, in palladium-catalyzed oxidative cyclization, the combination of a specific palladium salt (PdCl₂) with an oxidant like 1,4-benzoquinone (B44022) was found to dramatically increase the diastereoselectivity of the reaction. nih.gov Similarly, in manganese-catalyzed asymmetric hydroamination of allylic alcohols, both the solvent and the base were found to have a significant effect on reactivity and enantioselectivity. acs.org

Stereochemical Aspects and Properties of S 2 3 Phenylpropyl Tetrahydrofuran

Analysis of Stereoisomeric Purity and Enantiomeric Excess

The quantification of a chiral compound's purity is crucial, particularly in pharmaceutical and synthetic chemistry. This is expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other in a mixture. For compounds with multiple stereocenters, diastereomeric excess (de) is also determined. rsc.org

Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of chiral molecules like (S)-2-(3-Phenylpropyl)tetrahydrofuran. The choice of method depends on the compound's physical properties and the required precision.

Key Analytical Methods for Determining Stereoisomeric Purity:

MethodPrincipleApplication & Notes
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times, allowing for separation and quantification.A widely used and reliable method for determining the ee of chiral compounds. nih.gov The selection of the appropriate chiral column is critical for achieving good separation.
Capillary Electrophoresis (CE) Enantiomers are separated in a capillary based on their differential mobility in the presence of a chiral selector added to the background electrolyte. nih.gov This method has been successfully used to determine the ee of synthetic compounds, capable of detecting as low as 0.2% of an undesired enantiomer. nih.govOffers high resolution and requires only small sample volumes. For compounds like phenylpropionates, hydroxypropyl-β-cyclodextrin has been used as an effective chiral selector. nih.gov
Circular Dichroism (CD) Spectroscopy Chiral molecules absorb left and right-handed circularly polarized light differently. The resulting CD spectrum is unique to a specific enantiomer, and its intensity is proportional to its concentration.A non-destructive technique that can be combined with multivariate regression models to rapidly determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for integration and ee calculation.Provides a direct measure of the enantiomeric ratio in the sample solution.

Determining the enantiomeric excess is a critical step in the synthesis and application of chiral compounds, ensuring the desired stereoisomer is produced with high purity. nih.gov

Conformational Analysis of 2-Substituted Tetrahydrofurans

The five-membered tetrahydrofuran (B95107) (THF) ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily existing in two main forms: the envelope (E) and the twist (T) conformations. In substituted tetrahydrofurans, the substituents' positions influence the ring's preferred conformation to minimize steric interactions. nih.gov

For a 2-substituted tetrahydrofuran like this compound, the bulky 3-phenylpropyl group significantly influences the conformational equilibrium. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position. To minimize nonbonding interactions, the conformation that places the large substituent in a pseudo-equatorial position is generally favored. nih.gov This preference is a key factor in predicting the stereochemical outcome of reactions involving the tetrahydrofuran ring, as the molecule's ground-state conformation often dictates the trajectory of approaching reagents. nih.govprinceton.edu

Computational methods can be used to predict the most stable conformations of cyclic compounds by calculating the relative energies of different conformers. princeton.edu For 2-substituted tetrahydrofurans, the anomeric effect can also play a role, but steric hindrance from a large substituent like the 3-phenylpropyl group is typically the dominant factor in determining the conformational preference.

Stereospecific Transformations of Tetrahydrofuran Derivatives

The stereocenter at the C2 position can direct the outcome of chemical transformations, a principle known as stereochemical control. In stereospecific reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product, with different stereoisomers of the reactant yielding different stereoisomers of the product. nih.gov

A notable example of a stereospecific transformation involving tetrahydrofuran derivatives is the nickel-catalyzed ring-opening cross-coupling reaction. nih.govacs.org This reaction provides a powerful method for synthesizing complex acyclic structures, such as polyketide analogs, with a high degree of stereochemical control. acs.orgnih.gov The Kumada coupling, first developed in 1972, is a cross-coupling reaction that uses a Grignard reagent and a nickel or palladium catalyst to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org

In the context of tetrahydrofurans, aryl-substituted derivatives can undergo a stereospecific Kumada-type ring-opening. nih.govacs.org The reaction proceeds with inversion of configuration at the electrophilic carbon, and the diastereomeric ratio of the starting cyclic ether is conserved in the acyclic alcohol product. This demonstrates a high degree of stereospecificity. nih.govacs.org

Stereospecificity in Nickel-Catalyzed Ring-Opening of Tetrahydrofurans:

Starting Material (Diastereomer)Diastereomeric Ratio (dr) of Starting MaterialAcyclic Product (Diastereomer)Diastereomeric Ratio (dr) of ProductYield (%)
trans-2,4-disubstituted THF>20:1anti-1,3-diol derivative>20:182
cis-2,4-disubstituted THF9:1syn-1,3-diol derivative9:186
(Data adapted from studies on 2,4-disubstituted aryl tetrahydrofurans. nih.govacs.org)

The mechanism involves the oxidative addition of the C-O bond to a Ni(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to furnish the product. nih.gov The high stereospecificity observed indicates that the stereochemical information from the starting tetrahydrofuran is effectively transferred to the acyclic product. nih.govacs.org This strategy utilizes the cyclic template to establish the desired relative stereochemistry, which is then revealed through the ring-opening reaction. nih.gov

Chirality transfer occurs when a preexisting stereocenter in a molecule influences the creation of a new stereocenter. In reactions involving this compound, the chiral center at C2 can dictate the stereochemical outcome of reactions at other positions on the ring or on the side chain.

The stereospecific ring-opening discussed previously is a prime example of chirality transfer, where the configuration of the C2 carbon is conserved and dictates the stereochemistry of the resulting acyclic alcohol. nih.govacs.org Studies have shown that the diastereomeric ratio of the starting material directly matches that of the product, confirming excellent transfer of stereochemical information. nih.gov

Furthermore, in reactions such as radical cyclizations or nucleophilic additions to the tetrahydrofuran ring, the existing stereocenter can direct the approach of reagents. nih.gov For instance, a bulky substituent at the C2 position will sterically hinder one face of the molecule, leading to a preferred attack from the less hindered face and resulting in a specific diastereomer. This principle is fundamental in the stereoselective synthesis of many natural products containing substituted tetrahydrofuran cores. nih.govuni-saarland.de The development of such stereoselective reactions is crucial for accessing complex molecules with defined three-dimensional structures. nih.gov

Mechanistic Investigations of Tetrahydrofuran Ring Systems

Reaction Mechanism Studies of Key Cyclization Pathways

The construction of the tetrahydrofuran (B95107) ring, a core structure in many natural products and pharmaceuticals, can be achieved through a variety of strategic cyclization reactions. The following sections explore the mechanisms of several key pathways, illustrating how each could be hypothetically applied to synthesize the target molecule, (S)-2-(3-Phenylpropyl)tetrahydrofuran.

Intramolecular Reductive Cyclizations

Intramolecular reductive cyclization offers a powerful method for constructing tetrahydrofuran rings from acyclic precursors. One notable example involves the one-electron reduction of an epoxyalkene mediated by a low-valent titanium species.

The mechanism commences with the in situ generation of titanocene(III) chloride, typically from the reduction of the commercially available titanocene(IV) dichloride. This Ti(III) species is a potent single-electron donor. It reacts with a suitably positioned epoxide, such as the hypothetical precursor (S)-2-(oxiran-2-ylmethyl)-5-phenylpent-1-ene, to induce homolytic cleavage of a C-O bond. This step generates a β-titanoxy radical intermediate.

The resulting carbon-centered radical then undergoes a regioselective 5-exo-trig cyclization, attacking the tethered alkene. This cyclization is highly favored due to the formation of a stable five-membered ring. The final step involves quenching the newly formed alkyl radical, typically by abstraction of a hydrogen atom from the solvent or another hydrogen source, to yield the 2,5-disubstituted tetrahydrofuran product. The stereochemistry at the C2 position is transferred from the chiral epoxide precursor.

Table 1: Key Components in Ti(III)-Mediated Reductive Cyclization

ComponentRoleExample
PrecursorEpoxyalkene(S)-2-(oxiran-2-ylmethyl)-5-phenylpent-1-ene
ReductantGenerates Ti(III)Zinc dust
CatalystTi(III) sourceTitanocene(IV) dichloride
SolventReaction mediumTetrahydrofuran (THF)

Photochemical Rearrangements via Diradical Pathways

Photochemical reactions provide a unique, metal-free avenue for skeletal rearrangements to form tetrahydrofuran rings. A key example is the photochemical ring expansion of a substituted oxetane (B1205548), which proceeds through a diradical intermediate. libretexts.org

For the conceptual synthesis of this compound, a plausible starting material would be a stereochemically defined oxetane bearing the necessary substituents. Upon photochemical excitation, the oxetane can form an oxygen ylide intermediate. Computational studies suggest that this ylide subsequently undergoes homolytic cleavage of a C-C bond to form a diradical. libretexts.org

This diradical intermediate is the central player in the rearrangement. It can undergo conformational changes before reclosing. Ring closure to form the thermodynamically more stable five-membered tetrahydrofuran ring is favored over the reformation of the strained four-membered oxetane. The stereochemical outcome of the reaction can be influenced by the stability of the different conformations of the diradical intermediate. libretexts.org This method offers a mild and operationally simple route to substituted tetrahydrofurans. libretexts.org

Oxonium Ylide-Mediated Mechanisms

The organic-chemistry.orgacs.org-sigmatropic rearrangement of an oxonium ylide is a classic and highly effective method for carbon-carbon bond formation and the synthesis of substituted tetrahydrofurans. nih.govwikipedia.org This pathway typically involves the reaction of a metal carbene with an ether oxygen to generate the key ylide intermediate. acs.org

A general mechanism begins with the catalytic decomposition of a diazo compound, such as ethyl diazoacetate, by a rhodium(II) or copper(II) catalyst to form a metal carbene. acs.orggoogle.com This electrophilic carbene is then intercepted by the oxygen atom of a suitably designed acyclic precursor, for instance, an allylic ether containing the phenylpropyl moiety. This intramolecular reaction forms a cyclic oxonium ylide.

This ylide is poised for a concerted, pericyclic organic-chemistry.orgacs.org-sigmatropic rearrangement. wikipedia.orgyoutube.com This process involves a five-membered ring transition state, leading to the highly stereoselective formation of a new carbon-carbon bond and a substituted tetrahydrofuran ring. wikipedia.org The reaction is synthetically powerful as it can construct complex ring systems with good control over relative stereochemistry. acs.org

Table 2: Common Catalysts for Oxonium Ylide Generation

CatalystTypical PrecursorReference
Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄)α-Diazo-β-ketoesters acs.org
Rhodium(II) trifluoroacetate (B77799) (Rh₂(tfa)₄)α-Diazo-β-ketoesters acs.org
Copper(II) saltsEthyl diazoacetate google.com

Free-Radical Cyclization Processes

Free-radical cyclizations are among the most reliable and widely used methods for constructing five-membered rings. The classic approach utilizes a tin hydride reagent, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgbeilstein-journals.orgyoutube.com

The mechanism is a chain reaction. libretexts.org It begins with the thermal decomposition of AIBN to generate an initiating radical. This radical abstracts a hydrogen atom from Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). The tin radical then abstracts a halogen atom (typically Br or I) from an unsaturated halo-ether precursor, such as a derivative of (S)-7-bromo-1-phenylhept-1-en-4-ol, to generate a carbon-centered radical.

This alkyl radical undergoes a rapid and irreversible 5-exo-trig cyclization onto the tethered double bond. This step is highly regioselective, favoring the formation of the five-membered THF ring over a six-membered ring (6-endo-trig), in accordance with Baldwin's rules. The resulting cyclized radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final tetrahydrofuran product and regenerate the Bu₃Sn• radical, thus propagating the chain. libretexts.org While effective, the toxicity of tin reagents has led to the development of alternative systems, such as those using tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org

Hydroalkoxylation Mechanisms

Intramolecular hydroalkoxylation, the addition of an alcohol moiety across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing cyclic ethers. organic-chemistry.org These reactions are often catalyzed by transition metals (such as gold, silver, or copper) or can be promoted by iodine-based systems. organic-chemistry.orgorganic-chemistry.org

In a typical metal-catalyzed mechanism for forming this compound, the starting material would be an unsaturated alcohol like (S)-1-phenylhept-6-en-4-ol. A catalyst, for example a gold(I) complex, coordinates to the alkene, activating it towards nucleophilic attack. organic-chemistry.org The tethered hydroxyl group then attacks the activated alkene in an intramolecular fashion. This cyclization generally follows a 5-exo pathway to form the tetrahydrofuran ring.

The final step is a protonolysis of the carbon-metal bond, which regenerates the active catalyst and releases the neutral tetrahydrofuran product. This catalytic cycle allows for the efficient conversion of simple alkenyl alcohols into the corresponding cyclic ethers under mild conditions. organic-chemistry.org Enzyme-catalyzed versions of this reaction are also known, highlighting its significance in biosynthesis. nih.gov

Table 3: Selected Catalytic Systems for Intramolecular Hydroalkoxylation

Catalyst SystemSubstrate TypeReference
Gold(I) complexesAlkenols, Allenols organic-chemistry.org
Silver(I) triflateAlkenols organic-chemistry.org
Iodine (I₂) / Silane (PhSiH₃)Alkenols acs.org
Lanthanide triflatesAlkenols organic-chemistry.org
Fur21 (enzyme)Prenylated hydroquinone nih.gov

Biomass-Derived Cyclization Mechanisms (e.g., Vinyldiazenium Intermediate)

The synthesis of tetrahydrofurans from renewable biomass sources is a key goal in green chemistry. A prominent strategy involves the chemical transformation of 5-hydroxymethylfurfural (B1680220) (5-HMF), a platform chemical derived from carbohydrates. nih.gov

The conversion of 5-HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) is a well-established pathway. The mechanism involves catalytic hydrogenation. First, the aldehyde group of 5-HMF is hydrogenated to a primary alcohol, forming 2,5-bis(hydroxymethyl)furan (BHMF). Subsequently, the furan (B31954) ring itself is hydrogenated. This typically occurs via a series of hydrogenation steps across the double bonds of the furan ring, ultimately yielding the saturated tetrahydrofuran core of BHMTHF. This process is usually carried out over heterogeneous metal catalysts, such as those based on nickel, palladium, or ruthenium. nih.gov

While the outline mentions a vinyldiazenium intermediate, this species is more commonly associated with other types of transformations. However, biosynthetic pathways for some natural products do involve novel cyclization mechanisms. For instance, the biosynthesis of the meroterpenoid furaquinocin involves an unprecedented intramolecular hydroalkoxylation of an alkene catalyzed by a methyltransferase homolog enzyme to form a complex THF-containing structure. nih.gov This highlights nature's diverse enzymatic strategies for constructing such rings from biomass-derived precursors. Another bio-inspired approach uses the oxidative coupling of precursors like coniferyl alcohol, which proceeds via radical intermediates to eventually form tetrahydrofuran lignans (B1203133). rsc.org

The reactivity of the tetrahydrofuran ring, a five-membered cyclic ether, is central to its role in both chemical synthesis and as a structural motif in natural products. The following sections explore the primary mechanisms through which THF derivatives, such as this compound, undergo ring-opening reactions.

Acid-Catalyzed Ring Opening

The cleavage of the ether bond in tetrahydrofuran derivatives is significantly accelerated under acidic conditions. The mechanism is neither purely SN1 nor SN2 but is best described as a hybrid pathway that exhibits characteristics of both. openstax.org

The process begins with the protonation of the ether oxygen by an acid, which transforms the alkoxy group into a good leaving group (a neutral alcohol upon ring opening). masterorganicchemistry.com This initial step is a rapid equilibrium. Following protonation, a nucleophile attacks one of the alpha-carbons, leading to the cleavage of a C-O bond.

Recent studies have also demonstrated highly regioselective methods for THF ring-opening promoted by strong electrophilic activators like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which generates a reactive oxonium triflate intermediate that is then intercepted by various nucleophiles. nih.gov

Surface Adsorption and Ring-Opening on Semiconductor Surfaces

The interaction of tetrahydrofuran with semiconductor surfaces, such as Germanium (Ge) and Silicon (Si), has been a subject of significant research, revealing unique ring-opening pathways. Investigations using high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) have elucidated the mechanism for THF on a Ge(100) surface. acs.org

The process involves two primary species:

A minor, molecularly adsorbed structure formed via an O-dative bond, where the oxygen atom of the THF molecule donates its lone pair to a surface Ge atom. acs.org

A major structure formed via a ring-opening reaction, resulting in a Ge–(CH₂)₄–O–Ge species that bridges two germanium atoms. acs.org

The reaction proceeds from the initial, kinetically favored dative-bonded state to the thermodynamically more stable ring-opened product. acs.org This discovery of a ring-opening reaction on the Ge(100) surface was unprecedented and highlights the ability of such surfaces to catalyze C-O bond cleavage. acs.org Similar ring-opening reactions have also been observed for THF on Si(100) surfaces. acs.org The reactivity of the Ge(100) surface and its ability to induce C-O bond cleavage is a key area of study for the functionalization of semiconductor materials. rice.edu

Kinetic and Thermodynamic Considerations in Tetrahydrofuran Formation

The synthesis of the tetrahydrofuran ring is governed by both kinetic and thermodynamic principles. The formation of a five-membered ring via intramolecular cyclization is a well-established synthetic strategy. For the formation of a THF ring from an open-chain precursor, such as a substituted 5-hydroxyalkene or a related radical, the reaction proceeds via a 5-exo-trig cyclization.

According to Baldwin's rules for ring closure, 5-exo cyclizations are kinetically favored over competing pathways, such as 6-endo cyclizations. harvard.edu This preference is due to better orbital overlap and a lower activation energy for the transition state leading to the five-membered ring. harvard.edu Therefore, the formation of the THF ring is often the product of kinetic control, meaning it is the product that forms fastest. wikipedia.orglibretexts.orgyoutube.com

However, reaction conditions can be manipulated to favor either the kinetic or the thermodynamic product. wikipedia.org Thermodynamic control requires reversible reaction conditions (e.g., higher temperatures, longer reaction times), allowing the system to reach equilibrium and favor the most stable product. wikipedia.orgmasterorganicchemistry.com While the 5-exo-trig cyclization is kinetically favored, the resulting tetrahydrofuran ring is also a thermodynamically stable five-membered heterocycle. The standard Gibbs free energy of formation (ΔGf°) for liquid tetrahydrofuran is -184.2 kJ/mol, indicating its stability relative to its constituent elements in their standard states. wikipedia.orglibretexts.org

In the context of synthesizing substituted tetrahydrofurans, the interplay between kinetic and thermodynamic control can influence product distribution. For instance, in some radical cyclizations, if the hydrogen donor concentration is low, a kinetically formed five-membered ring radical can rearrange to a more stable six-membered ring radical before the final product is formed, shifting the outcome toward thermodynamic control. libretexts.org

Below is a table summarizing the general conditions that influence kinetic and thermodynamic control in chemical reactions.

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Governing Principle Rate of Reaction (Lower Activation Energy)Product Stability (Lower Gibbs Free Energy)
Reversibility Irreversible or pseudo-irreversible conditionsReversible conditions allowing for equilibration
Product The product that forms the fastest.The most stable product.

Advanced Analytical and Spectroscopic Characterization Techniques for S 2 3 Phenylpropyl Tetrahydrofuran

Spectroscopic Methods for Structural Elucidation and Chirality Assessment

Spectroscopic methods are indispensable for the characterization of (S)-2-(3-phenylpropyl)tetrahydrofuran, offering non-destructive analysis of its chemical structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals from the phenyl group protons typically appear in the downfield region (δ 7.1-7.3 ppm). The protons of the tetrahydrofuran (B95107) ring and the propyl chain appear in the more upfield region. The chiral center at the C2 position of the tetrahydrofuran ring induces diastereotopicity in the neighboring methylene (B1212753) protons, which can lead to more complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the benzene (B151609) ring are expected in the δ 125-143 ppm range. The carbons of the tetrahydrofuran ring and the propyl side chain will appear at higher field. The chemical shift of the carbon atom at the chiral center (C2 of the tetrahydrofuran ring) is of particular interest.

While specific experimental data for this compound is not widely published, expected chemical shift values can be predicted based on known data for similar structures. rsc.orgosi.lvresearchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Data for 2-(3-Phenylpropyl)tetrahydrofuran (B1620416) Please note: These are predicted values and may differ from experimental results.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.10 - 7.35 (m)125.0 - 129.0
Phenyl C (quaternary)-~142.0
Benzylic CH₂~2.65 (t)~36.0
Propyl CH₂ (middle)~1.80 (m)~29.0
Propyl CH₂ (adjacent to THF)~1.60 (m)~32.0
THF C2-H (methine)~3.90 (m)~78.0
THF C5-H₂ (adjacent to O)~3.70 - 3.85 (m)~68.0
THF C3-H₂ & C4-H₂~1.85 - 2.05 (m)~26.0, ~31.0

m = multiplet, t = triplet

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹). A strong C-O-C stretching vibration from the tetrahydrofuran ether linkage is anticipated around 1050-1150 cm⁻¹. The presence of the monosubstituted benzene ring would also give rise to characteristic overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. researchgate.netudayton.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. Recent studies on tetrahydrofuran have provided detailed assignments of its Raman bands, which can serve as a basis for interpreting the spectrum of its derivatives. mdpi.comresearchgate.netchemicalbook.com

Interactive Data Table: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 29602850 - 2960
C-O-C (Ether)Stretching1050 - 1150 (strong)1050 - 1150
Benzene RingC=C Stretching~1600, ~1495, ~1450~1600 (strong), ~1000 (ring breathing)
Monosubstituted BenzeneC-H Out-of-plane Bending690-710 and 730-770Weak

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV absorption is dominated by the phenyl group. The benzene ring exhibits a primary absorption band (E2-band) around 200-210 nm and a secondary, fine-structured band (B-band) around 255-265 nm. The tetrahydrofuran moiety itself does not absorb significantly in the standard UV-Vis range. researchgate.netresearchgate.netnist.gov The exact position and intensity of these bands can be influenced by the solvent.

Interactive Data Table: Expected UV-Vis Absorption Maxima

Chromophore Transition Expected λmax (nm) Solvent
Phenyl Groupπ → π* (E2-band)~205Hexane
Phenyl Groupπ → π* (B-band)~260Hexane

Circular Dichroism (CD) spectroscopy is a critical technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As this compound is a chiral molecule, it is expected to be CD-active. The CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the chiral environment. The primary chromophore is the phenyl group. The chiral center at C2 of the tetrahydrofuran ring induces the chiroptical activity of the phenyl group's electronic transitions. The sign and magnitude of the Cotton effects in the CD spectrum are unique to the (S)-enantiomer and would be equal and opposite for the (R)-enantiomer, providing a method for confirming the absolute configuration and assessing enantiomeric purity. nih.govnih.gov

High-Resolution Photoemission Spectroscopy (HRPES) is a powerful surface-sensitive technique used to investigate the electronic structure and adsorption geometry of molecules on solid surfaces. researchgate.netaip.orgacs.orgepj-conferences.orgmdpi.com This technique involves irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons to determine their binding energies. While HRPES is a valuable tool in surface science and materials science, there is no readily available published data on the HRPES analysis of this compound. Such an analysis would typically be performed to understand the interaction and orientation of the molecule when adsorbed onto a specific substrate, which is outside the common characterization scope for this compound.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190.

Common fragmentation pathways for ethers include cleavage of the C-C bond alpha to the oxygen atom. For 2-substituted tetrahydrofurans, a characteristic fragmentation is the cleavage of the substituent at the C2 position. Another prominent fragmentation pathway involves the opening of the tetrahydrofuran ring. The phenylpropyl side chain can also undergo fragmentation, with a characteristic benzylic cleavage leading to a tropylium (B1234903) ion at m/z 91. Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts. uni.lulibretexts.orgimreblank.chnist.govmiamioh.eduyoutube.com

Interactive Data Table: Predicted Mass Spectrometry Data for 2-(3-Phenylpropyl)tetrahydrofuran

Adduct Predicted m/z
[M+H]⁺191.14305
[M+Na]⁺213.12499
[M]⁺190.13522
[M-H]⁻189.12849
[M+H-H₂O]⁺173.13303
Data sourced from PubChemLite. uni.lu

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

Chromatographic methods are the cornerstone for assessing the enantiomeric purity of chiral compounds. The fundamental principle involves the use of a chiral environment, either in the stationary phase or as a mobile phase additive, to induce differential interactions with the enantiomers, leading to their separation. youtube.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation and quantification of enantiomers. The direct separation of enantiomers is most commonly achieved using Chiral Stationary Phases (CSPs). nih.gov These phases contain a chiral selector immobilized on a solid support (typically silica (B1680970) gel), which forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes results in different retention times, allowing for separation.

For a compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly popular due to their broad applicability. youtube.com Other effective CSPs include cyclodextrins, cyclofructans, and macrocyclic glycopeptides. nih.govresearchgate.netresearchgate.net The choice of mobile phase is critical and is matched to the CSP. Common modes include normal phase (e.g., heptane/ethanol), reversed-phase (e.g., acetonitrile/water), and polar organic mode (e.g., acetonitrile/methanol). researchgate.netresearchgate.net For instance, a reverse-phase method on a Newcrom R1 column has been described for the achiral analysis of 2-(3-phenylpropyl)tetrahydrofuran using an acetonitrile, water, and phosphoric acid mobile phase. sielc.comsielc.com For chiral separation, a similar approach could be adapted by substituting the achiral column with a suitable CSP, such as a cyclodextrin-based column, which is known to separate compounds via inclusion complexation.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC and Their Interaction Mechanisms

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsTypical Mobile Phase Modes
Polysaccharide-BasedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsNormal Phase, Reversed Phase, Polar Organic
Cyclodextrin-Basedβ-Cyclodextrin, Hydroxypropyl-β-cyclodextrinInclusion complexation into the chiral cavity, hydrogen bonding at the rimReversed Phase, Polar Organic
Macrocyclic GlycopeptideTeicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion, π-π interactionsReversed Phase, Polar Organic, Normal Phase
Pirkle-Type (π-acid/π-base)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase
Cyclofructan-BasedIsopropyl carbamate (B1207046) cyclofructan 6Hydrogen bonding, dipole-dipole interactions, inclusion complexationPolar Organic, Reversed Phase nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comselvita.com The technique typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent like methanol. wikipedia.org

Similar to HPLC, SFC relies on Chiral Stationary Phases (CSPs) to achieve enantioseparation. chromatographyonline.com Polysaccharide-based CSPs are the most widely used in SFC due to their robustness and broad enantioselectivity. youtube.comchromatographyonline.com For the analysis of this compound, an amylose-based CSP, such as the tris(3,5-dimethylphenylcarbamate) derivative (e.g., AMY1 column), would be a primary candidate for method development. nih.govnih.gov The separation mechanism is governed by the differential interaction energies between the enantiomers and the chiral selector. youtube.com The choice of co-solvent (modifier) and its concentration, along with column temperature and backpressure, are key parameters for optimizing selectivity and resolution. youtube.com The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates, enabling rapid and highly efficient separations, often in under 15 minutes. nih.govacs.org

Table 2: Key Parameters in Chiral SFC Method Development

ParameterDescriptionImpact on Separation
Chiral Stationary Phase (CSP)The chiral selector that enables enantiomeric recognition. Polysaccharide phases are most common. chromatographyonline.comPrimary determinant of selectivity (α). Different CSPs offer different selectivities.
Co-solvent (Modifier)A polar organic solvent (e.g., methanol, ethanol, acetonitrile) added to the CO2 mobile phase.Modulates analyte retention and can significantly alter selectivity and resolution. youtube.com
Back PressureThe pressure applied to the system outlet to maintain the supercritical state of the mobile phase. wikipedia.orgAffects the density and solvating power of the mobile phase, influencing retention.
TemperatureThe temperature of the column oven. wikipedia.orgInfluences analyte volatility, mobile phase density, and the kinetics of interaction with the CSP.

For volatile and semi-volatile chiral compounds, Gas Chromatography (GC) with a chiral capillary column is a highly effective analytical tool. chromatographyonline.com Given that 2-(3-phenylpropyl)tetrahydrofuran is a fragrance agent, it possesses sufficient volatility for GC analysis. thegoodscentscompany.com Chiral GC separations are achieved using capillary columns where the stationary phase includes a chiral selector, most commonly a derivatized cyclodextrin (B1172386). chromatographyonline.comgcms.cz

These cyclodextrin derivatives are dissolved in a polysiloxane liquid phase. gcms.cz The chiral recognition mechanism is based on the transient formation of inclusion complexes between the cyclodextrin cavity and the analyte enantiomers. chromatographyonline.com Subtle differences in the fit and interaction strength of the enantiomers within the chiral cavity lead to different retention times. A variety of derivatized cyclodextrins are available, offering unique selectivities. chromatographyonline.com For furan (B31954) derivatives, a per-O-methyl-beta-cyclodextrin column has been shown to be suitable. nih.gov Optimizing the temperature program is crucial in GC for achieving good resolution; lower temperatures generally increase interaction time with the stationary phase and improve separation. nih.gov

Table 3: Common Chiral GC Columns and Target Analytes

Column Name (Selector)Common ApplicationsNotes
Rt-βDEXsm (Permethylated β-cyclodextrin)Monoterpenes, alcohols, ketones gcms.czOffers broad applicability for many chiral separations.
Chiraldex G-TA (Trifluoroacetyl γ-cyclodextrin)Alcohols, esters, terpenes chromatographyonline.comKnown to separate based on surface interactions. chromatographyonline.com
Beta-Dex 120 (Permethylated β-cyclodextrin)Pinene enantiomers, various hydrocarbons chromatographyonline.comEffective for temperature-programmed separations. chromatographyonline.com
Rt-βDEXcst (Alkylated β-cyclodextrin)Complex flavor compounds, pharmaceutical substances gcms.czGood for resolving γ- and δ-lactones. gcms.cz

Capillary Electrophoresis (CE) is a powerful and highly efficient separation technique that requires minimal sample and solvent consumption. mdpi.comnih.gov In chiral CE, enantiomers, which have identical electrophoretic mobilities in an achiral environment, are separated by adding a chiral selector to the background electrolyte (running buffer). wvu.edu

The most common chiral selectors used in CE are cyclodextrins and their derivatives (e.g., sulfated β-cyclodextrin). nih.govnih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the liquid phase. wvu.eduacs.org These complexes have different effective mobilities, causing them to migrate at different velocities under the applied electric field, thus achieving separation. wvu.edu Key parameters for optimizing the separation include the type and concentration of the chiral selector, the pH and composition of the buffer, temperature, and the applied voltage. nih.gov CE is particularly well-suited for the analysis of charged or polar compounds but can also be adapted for neutral compounds like this compound, often through the use of charged cyclodextrins or by including micelles in a technique called micellar electrokinetic chromatography (MEKC). acs.org

Table 4: Factors Influencing Chiral Separations in Capillary Electrophoresis

ParameterInfluence on Separation
Chiral Selector Type & ConcentrationDetermines the degree of enantioselective interaction. Different selectors (α-, β-, γ-cyclodextrins, charged derivatives) offer varied selectivities. nih.gov Concentration affects the extent of complexation. bio-rad.com
Buffer pHAffects the charge of the analyte (if ionizable) and the electroosmotic flow, influencing migration times and resolution. nih.gov
Organic Modifier (e.g., Methanol)Can alter the solubility of the analyte and selector, and modify the complexation equilibrium, thereby affecting selectivity. nih.gov
Temperature & VoltageImpacts buffer viscosity, diffusion, and interaction kinetics. Higher voltage generally leads to faster analysis but can generate Joule heating. nih.gov

Other Advanced Characterization for Mechanistic Insights (e.g., Mössbauer Spectroscopy for Catalysts)

Understanding the synthetic pathway to this compound can be as important as characterizing the final product. Advanced spectroscopic techniques can provide deep insights into reaction mechanisms, particularly those involving catalysts. For example, enantioselective syntheses of tetrahydrofuran derivatives can be achieved through catalytic processes. chemistryviews.org

If the synthesis of this compound were to employ a catalyst containing a Mössbauer-active nucleus, such as iron or tin, Mössbauer spectroscopy would be an invaluable tool for mechanistic studies. This technique is highly sensitive to the local chemical environment of specific isotopes (e.g., ⁵⁷Fe). It can provide detailed information about the catalyst's oxidation state, spin state, and coordination geometry at various stages of the catalytic cycle. By analyzing the catalyst under reaction conditions or by trapping reaction intermediates, one could directly observe changes in the catalyst structure, helping to elucidate the mechanism of stereocontrol and identify the active catalytic species. While its application is limited to reactions involving specific elements, Mössbauer spectroscopy exemplifies the powerful, targeted techniques available for gaining a fundamental understanding of the processes that lead to the formation of chiral molecules.

Applications of S 2 3 Phenylpropyl Tetrahydrofuran As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Molecules Beyond Direct Biological Relevance

The utility of (S)-2-(3-Phenylpropyl)tetrahydrofuran and its analogs extends beyond the synthesis of molecules with immediate biological applications to the construction of intricate and challenging molecular skeletons.

Construction of Dehydroxycubebin and Chiral Dibenzocyclooctadiene Skeletons

Chiral 2-substituted tetrahydrofurans are key intermediates in the synthesis of various lignans (B1203133), a class of natural products with diverse biological activities. While a direct synthesis of dehydroxycubebin from this compound has not been explicitly detailed, the general strategy for constructing the dibenzyltetrahydrofuran lignan (B3055560) core often involves the use of chiral tetrahydrofuran (B95107) derivatives. rsc.orgresearchgate.net An efficient method for creating versatile functionalized chiral tetrahydrofuran rings has been developed through nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org This methodology has been successfully applied to the synthesis of dehydroxycubebin and chiral dibenzocyclooctadiene skeletons, highlighting the importance of chiral tetrahydrofuran precursors in accessing these complex molecular frameworks. rsc.org

The synthesis of dibenzocyclooctadiene lignans, which possess a unique eight-membered ring with a chiral biaryl axis, has also been approached using chiral tetrahydrofuran precursors. The stereoselective synthesis of these lignans often relies on the controlled construction of the tetrahydrofuran ring as a key strategic element. researchgate.net

Formation of Acyclic Polyketide Analogs with Controlled Stereochemistry

The tetrahydrofuran motif is a recurring structural unit in many polyketide natural products, which are known for their vast structural diversity and significant biological activities. researchgate.netuni-saarland.de The stereocontrolled synthesis of acyclic polyketide chains is a formidable challenge in organic synthesis. Chiral building blocks, such as derivatives of this compound, can serve as valuable starting points for the iterative synthesis of polyketide analogs. rsc.org These building blocks allow for the introduction of defined stereocenters, which can then be elaborated into the characteristic polyol and polymethyl chains of polyketides.

While direct examples of using this compound for this purpose are not abundant in the literature, the general principle of employing chiral tetrahydrofuran-containing fragments is a well-established strategy in the field of polyketide synthesis. nih.gov This approach allows for the controlled assembly of complex acyclic structures with multiple stereocenters.

Precursors for Other Oxygen Heterocycles and Derivatives

This compound can serve as a precursor for the synthesis of other oxygen-containing heterocycles. uni-saarland.denih.gov General methods for the synthesis of novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives have been developed starting from enantiomeric lactone acids. uni-saarland.de These methods provide access to a variety of chiral tetrahydrofurans that can be further transformed.

The transformation of the tetrahydrofuran ring into other heterocyclic systems can be achieved through various synthetic manipulations, such as ring-opening, ring-expansion, or rearrangement reactions. For instance, substituted tetrahydrofurans can be precursors to γ-butyrolactones via oxidation reactions. organic-chemistry.org The synthesis of oxygen-containing heterocycles is a broad field, and the versatility of the tetrahydrofuran ring makes it a valuable starting point for exploring this chemical space. nih.govwikipedia.orgmdpi.com

Role in Polymerization Reactions and Material Science

The polymerization of tetrahydrofuran (THF) itself, typically through cationic ring-opening polymerization, is a well-known process used to produce polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG). scilit.comresearchgate.netstanford.edu This polymer is a key component in the production of polyurethanes, polyesters, and polyamides, finding applications in materials like spandex fibers and elastomers. The polymerization can be initiated by strong acids or Lewis acids. scilit.comstanford.edu

While the direct polymerization of this compound is not extensively documented, the ring-opening polymerization of substituted tetrahydrofurans is an area of active research in polymer and material science. For example, the ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran (B140613) has been reported. thieme-connect.com The presence of the bulky 3-phenylpropyl substituent at the 2-position of the tetrahydrofuran ring would likely influence the polymerization process, potentially leading to polymers with unique properties. The cationic ring-opening copolymerization of 2-methyltetrahydrofuran (B130290) with β-butyrolactone has also been demonstrated, suggesting that substituted tetrahydrofurans can be incorporated into copolymers. researchgate.net

Synthesis of Specific Scaffolds (e.g., Spiro-β-lactams, Oxadiazole Moieties)

The synthesis of spiro-β-lactams, which are four-membered cyclic amides with a spirocyclic junction, is a significant area of research due to their diverse biological activities. digitellinc.comnih.govrsc.orgrsc.org While a direct synthesis of spiro-β-lactams from this compound is not explicitly described, chiral cyclic ethers can be envisioned as potential precursors for the synthesis of the imine or ketene (B1206846) components required for the Staudinger [2+2] cycloaddition, a common method for β-lactam formation. digitellinc.comrsc.org The synthesis of novel chiral spiro-β-lactams has been achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with 6-alkylidene penicillanates. organic-chemistry.orgrsc.orgresearchgate.net

Similarly, 1,3,4-oxadiazoles, five-membered heterocyclic compounds, are important scaffolds in medicinal chemistry. wikipedia.orgmdpi.comnih.govjchemrev.comnih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from various starting materials, including furan (B31954) derivatives. jchemrev.com For example, 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazides have been synthesized and further elaborated. jchemrev.com This suggests that a suitably functionalized this compound could potentially be transformed into a furan derivative and subsequently into an oxadiazole-containing molecule. Common synthetic routes to 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. jchemrev.comnih.gov

Formal Syntheses of Natural Product Skeletons (e.g., 3R-3-hydroxymuscarine)

The enantioselective synthesis of natural products often relies on the use of chiral building blocks to establish key stereocenters. While a formal synthesis of (+)-3R-3-hydroxymuscarine directly from this compound has not been reported, the synthesis of muscarine (B1676868) alkaloids has been achieved through various enantioselective routes. digitellinc.commdpi.com One of the principal strategies involves the diastereoselective ring closure of substrates derived from the chiral pool. digitellinc.com

A concise enantioselective synthesis of (+)-muscarine has been accomplished starting from (R)-O-benzylglycidol, which proceeds through the formation of a 3,4-dihydrofuran intermediate. mdpi.com This highlights the importance of chiral oxygenated five-membered rings in accessing the muscarine skeleton. The synthesis of muscarone (B76360) and allomuscarone enantiomers has been achieved using (R)- and (S)-lactic esters as starting materials. Although a different starting material, these syntheses underscore the utility of readily available chiral synthons for constructing the core structure of muscarine and its analogs. The general approach of utilizing a chiral tetrahydrofuran derivative to set the stereochemistry of the final natural product is a common and effective strategy in organic synthesis.

Integration into Multi-Step Synthetic Sequences

The incorporation of this compound into multi-step syntheses leverages its inherent chirality to direct the stereochemical outcome of subsequent reactions. While specific, documented examples of multi-step sequences starting from this exact compound are not extensively reported in publicly available literature, the general principles of utilizing 2-substituted THF derivatives are well-established. chemistryviews.orgresearchgate.net These strategies typically involve the tetrahydrofuran ring acting as a stable, stereochemically defined core upon which further complexity is built.

In hypothetical synthetic scenarios, the phenylpropyl side chain could serve as a handle for various transformations. For instance, the aromatic ring can be subjected to electrophilic substitution reactions to introduce additional functional groups. These groups can then participate in cross-coupling reactions or other carbon-carbon bond-forming transformations, effectively extending the molecular framework.

The stereocenter at the C2 position of the tetrahydrofuran ring is crucial in diastereoselective reactions involving modifications to the side chain or other parts of the molecule. The steric hindrance imposed by the ring can influence the facial selectivity of reactions on prochiral centers within the side chain, leading to the preferential formation of one diastereomer over another.

Strategies for Derivatization and Further Functionalization

The chemical structure of this compound offers several avenues for derivatization and further functionalization, targeting both the tetrahydrofuran ring and the phenylpropyl side chain. These modifications are essential for tailoring the building block to the specific requirements of a target molecule.

Functionalization of the Phenyl Ring:

The phenyl group of the side chain is a prime site for introducing a wide array of functional groups. Standard electrophilic aromatic substitution reactions can be employed to install substituents at the ortho, meta, or para positions, depending on the directing effects of the propyl chain and the reaction conditions.

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄Nitrophenyl derivatives
HalogenationBr₂, FeBr₃Bromophenyl derivatives
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acylphenyl derivatives
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Alkylphenyl derivatives

These derivatized phenyl rings can then undergo further transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized or used in amide bond formation. A bromo-substituted ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of complex carbon-based fragments.

Modification of the Tetrahydrofuran Ring:

While the tetrahydrofuran ring is generally stable, it can be functionalized under specific conditions. Ring-opening reactions, though challenging, can be achieved with strong Lewis acids or under specific catalytic conditions, providing access to acyclic, stereodefined structures. rsc.orgnih.govresearchgate.net More commonly, functionalization occurs at the carbon atoms of the ring. For instance, α-lithiation of the THF ring followed by reaction with an electrophile can introduce substituents at the C5 position. However, achieving high regioselectivity in such reactions can be challenging.

Side-Chain Modifications:

The propyl chain itself offers limited direct functionalization points without compromising the core structure. However, strategic placement of functional groups on the phenyl ring can enable intramolecular reactions, leading to the formation of new ring systems fused to the phenylpropyl side chain.

The strategic application of these derivatization techniques allows for the transformation of this compound into a diverse range of more complex chiral intermediates, ready for incorporation into the total synthesis of natural products and other advanced organic molecules. The inherent stereochemistry of the starting material serves as a critical control element throughout these synthetic endeavors.

Future Directions and Emerging Research Opportunities in Chiral Tetrahydrofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enantioenriched Tetrahydrofurans

The future of organic synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental responsibility, efficiency, and the reduction of hazardous waste. researchgate.net In the context of chiral tetrahydrofuran (B95107) synthesis, research is increasingly focused on developing novel methodologies that are not only stereoselective but also sustainable.

A significant area of development is the utilization of renewable biomass as a starting material. For instance, L-arabinose, an abundant waste product from the sugar beet industry, has been successfully converted into chiral tetrahydrofurans on a multi-gram scale without the need for traditional protecting groups. nih.gov This approach, which has been extended to other biomass-derived sugars like D-xylose, relies on a hydrazone-based strategy for selective dehydration and cyclization. nih.gov Another green approach involves the use of environmentally benign solvents and promoters. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to promote the catalyst-free synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes under mild conditions. researchgate.net

Furthermore, the development of atom-economical reactions, such as one-pot sequential reactions, represents a key strategy for sustainable synthesis. Researchers have developed a one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols to produce polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities. chemistryviews.org Similarly, novel cyclization strategies, including the Oxa-Michael/Michael dimerization of γ-hydroxyenones, provide efficient access to highly functionalized tetrahydrofurans. nih.gov These methods minimize waste by incorporating multiple transformations into a single operation, avoiding the need for isolating intermediates. researchgate.net

Table 1: Examples of Sustainable Synthetic Methodologies for Chiral Tetrahydrofurans
MethodologyKey FeaturesStarting MaterialsReported OutcomeReference
Hydrazone-based Dehydration/CyclizationUses renewable biomass; no protecting groups required.L-Arabinose, D-XyloseMulti-gram scale synthesis of chiral THFs. nih.gov
HFIP-Promoted Epoxide OpeningCatalyst-free; mild reaction conditions.Epoxides, AlkenesModerate yields of substituted THFs. researchgate.net
Sequential Henry Reaction/IodocyclizationOne-pot reaction; high atom economy.γ,δ-Unsaturated AlcoholsHigh yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org
Oxa-Michael/Michael DimerizationNovel cyclization pathway for highly functionalized products.γ-HydroxyenonesFormation of contiguous trans-substituted THFs. nih.gov

Advanced Catalyst Design for Enhanced Enantioselectivity, Regioselectivity, and Efficiency

Catalysis is at the heart of modern asymmetric synthesis, and the future of chiral tetrahydrofuran production hinges on the design of more advanced and efficient catalysts. chiralpedia.com The goal is to achieve precise control over stereochemistry (enantio- and diastereoselectivity) and regioselectivity while maximizing reaction rates and turnover numbers.

Recent breakthroughs include the development of nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org Using a P-chiral bisphosphine ligand, DI-BIDIME, this method constructs functionalized chiral tetrahydrofuran rings with excellent yields (up to 99%), stereoselectivity, and enantioselectivity (>99:1 er). rsc.org Similarly, (salen)Co(III) complexes have emerged as effective catalysts for the enantioselective intramolecular ring-opening of oxetanes, providing access to enantioenriched 3-substituted tetrahydrofurans with high yields and enantioselectivity, using catalyst loadings as low as 0.01 mol%. nih.gov

The use of earth-abundant and less toxic metals is a growing trend in sustainable catalysis. acs.org Iron, for example, is being explored for asymmetric cross-coupling reactions. The first iron-catalyzed asymmetric reductive cross-coupling of ketimines with unactivated alkyl halides was recently developed, showcasing the potential of iron in creating chiral centers. acs.org Iridium-catalyzed asymmetric hydrogenation is another powerful tool, with new protocols allowing for the synthesis of both enantiomers of chiral tetrahydroquinoxaline derivatives simply by changing the solvent, without the need for additives. rsc.org These advancements highlight a move towards more practical, robust, and sustainable catalytic systems.

Table 2: Comparison of Advanced Catalyst Systems for Chiral Tetrahydrofuran Synthesis
Catalyst SystemReaction TypeKey AdvantagesReported Enantioselectivity (ee)Reference
Ni/DI-BIDIMEIntramolecular Reductive CyclizationHigh yields, broad substrate scope, excellent stereocontrol.>99:1 er rsc.org
(salen)Co(III) ComplexIntramolecular Oxetane (B1205548) Ring-OpeningVery low catalyst loadings, high efficiency.High nih.gov
Cu-Box/LigandSequential Henry/IodocyclizationOne-pot synthesis, excellent enantioselectivity.Up to 97% chemistryviews.org
Ir-ComplexAsymmetric HydrogenationSolvent-controlled enantioselectivity, no additives required.Up to 98% rsc.org
Fe-Bisoxazoline-phosphineAsymmetric Reductive Cross-CouplingUses earth-abundant metal, creates α-tertiary centers.High acs.org

Deeper Mechanistic Understanding of Complex Cyclization and Rearrangement Pathways

A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future progress in chiral tetrahydrofuran synthesis will rely heavily on detailed mechanistic investigations into the complex cyclization and rearrangement pathways that form the core of these transformations.

For example, studies on palladium-catalyzed syntheses of tetrahydrofurans have suggested that reactions can proceed through different manifolds, such as syn-oxypalladation, and that the stereochemical outcome of radical cyclizations can be highly dependent on reaction conditions and additives. nih.gov The mechanism of tungsten-enabled Diels-Alder reactions has been explored using Density Functional Theory (DFT), revealing that the pathway can exist on a continuum between a concerted and a stepwise process, depending on the dienophile's electronic properties. acs.org

Mechanistic studies have also been performed on newer, greener synthetic routes. In the HFIP-promoted synthesis of tetrahydrofurans from epoxides, the pathway is thought to be a purely ionic or an SN2-type process, depending on the nucleophilicity of the alkene used. researchgate.net For the dehydration of biomass-derived sugars, a reaction mechanism involving a vinyldiazenium intermediate has been proposed to explain the key cyclization step. nih.gov Gaining deeper insights into these transition states, intermediates, and the influence of catalysts and solvents will enable chemists to better predict and control the outcomes of complex reactions, leading to more efficient and selective syntheses. acs.orgacs.org

Exploration of New Applications as Versatile Chiral Scaffolds in Diverse Chemical Fields

The substituted tetrahydrofuran ring is a well-established privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.govresearchgate.net Future research will continue to exploit this versatile chiral scaffold, expanding its application into new and diverse chemical fields.

In drug discovery, the rigid, three-dimensional structure of the tetrahydrofuran ring is increasingly used to move beyond the flat, aromatic systems that dominate many current pharmaceuticals. rsc.org This shift can lead to improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov For instance, heterocyclic rings like tetrahydrofuran can act as stable bioisosteres for peptide bonds, enhancing metabolic stability and binding affinity, as seen in the design of HIV protease inhibitors. nih.gov The development of novel scaffolds is a key strategy for generating new intellectual property and overcoming challenges related to toxicity and specificity in medicinal chemistry. rsc.org

Beyond pharmaceuticals, chiral tetrahydrofuran derivatives are valuable building blocks in the synthesis of other complex molecules and materials. chemistryviews.org Chiral ligands based on organometallic structures like ferrocene (B1249389) have found industrial applications in catalysis, and the principles of using rigid, chiral scaffolds can be extended to the design of new ligands for a variety of chemical transformations. wikipedia.org The unique optical and electronic properties of chiral molecules are also being harnessed in materials science and nanotechnology for applications in sensors and electronic devices. chiralpedia.com

Integration of Artificial Intelligence and Automation in Chiral Tetrahydrofuran Synthesis and Discovery

Q & A

Q. What analytical techniques are recommended for structural confirmation and purity assessment of (S)-2-(3-Phenylpropyl)tetrahydrofuran?

  • Methodological Answer : Use NMR spectroscopy (1H and 13C) to confirm stereochemistry and substituent positions, particularly the (S)-configuration at the chiral center. GC-MS (retention time ~9.057 min, m/z 190.1347) is critical for purity analysis, though discrepancies in database matches (e.g., 5.82 ppm mass error in GC-MS libraries) suggest cross-validation with high-resolution LC-MS (HR-LCMS) is necessary . Physical properties (e.g., boiling point 105–107°C at 133 Pa, refractive index n20/D 1.5142) should align with literature values for consistency .

Q. How can synthetic routes to this compound be optimized for yield and enantiomeric excess?

  • Methodological Answer : Utilize Grignard or Wittig reactions for propyl chain introduction. A documented method involves reacting (3-phenylpropyl)triphenylphosphonium bromide with n-BuLi in THF/hexane, achieving 66.7% diastereomeric excess (de) under inert conditions . Catalytic asymmetric hydrogenation or chiral auxiliaries (e.g., Evans’ oxazolidinones) may enhance enantioselectivity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) and confirm stereochemistry with chiral HPLC .

Advanced Research Questions

Q. What are the challenges in resolving conflicting bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions arise from natural vs. synthetic sources. For example, the compound was identified in Ecbolium linneanum leaf extracts with potential antidiabetic/antioxidant activity , but its synthetic form is classified as a flavoring agent . To reconcile this:
  • Perform in vitro bioassays (e.g., DPPH scavenging for antioxidants, α-amylase inhibition for antidiabetic activity) under standardized conditions.
  • Compare synthetic and natural isolates using metabolomic profiling (GC-MS/HR-LCMS) to detect co-eluting interferents .

Q. How can solubility limitations impact pharmacological or catalytic studies of this compound?

  • Methodological Answer : The compound is sparingly soluble in water but miscible in ethanol and THF . For biological assays, use co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity. In catalysis, immobilize the compound on solid supports (e.g., silica nanoparticles) to enhance recyclability in polar reaction media .

Q. What strategies address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Variations in NMR shifts (e.g., δH for the tetrahydrofuran ring) may stem from solvent polarity or impurities. To resolve:
  • Replicate spectra in deuterated solvents (CDCl3 vs. DMSO-d6) and compare with reference libraries (e.g., NIST Chemistry WebBook) .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for overlapping propyl and phenyl protons .

Experimental Design & Data Validation

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies :
  • Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks.
  • Analyze degradation products via GC-MS and quantify stability using kinetic modeling (Arrhenius equation for temperature-dependent decay) .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Apply DFT calculations (e.g., Gaussian 09) to optimize geometry and compute logP (predicted ~3.2), polar surface area, and H-bonding capacity. Validate with experimental data (e.g., experimental logP via shake-flask method) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved PPE : nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Dispose of waste via neutralization (e.g., incineration for organic solvents) and comply with REACH regulations (EC 239-652-8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.